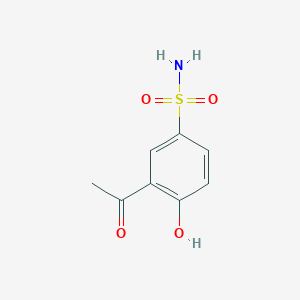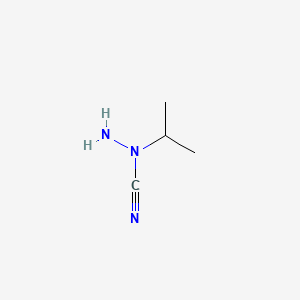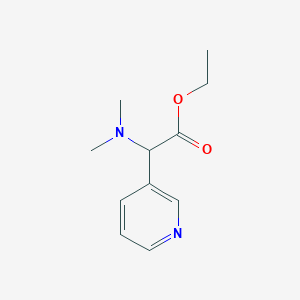
5-BROMO-2-ISOTHIOCYANATOPYRIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-isothiocyanatopyridine is an organic compound with the molecular formula C6H3BrN2S It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and isothiocyanate groups, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-isothiocyanatopyridine typically involves the reaction of 5-bromo-2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the one-pot synthesis method mentioned above makes it a viable candidate for industrial applications, provided the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions, particularly with isocyanides, leading to the formation of complex heterocyclic structures.
Common Reagents and Conditions:
Copper Catalysts: Used in cascade reactions involving isocyanides.
Bases: Such as DABCO or sodium hydride, used in the preparation of dithiocarbamate salts.
Major Products:
Benzo[d]imidazo[5,1-b]thiazoles: Formed through copper-catalyzed cascade reactions with isocyanides.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-isothiocyanatopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Material Science: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-bromo-2-isothiocyanatopyridine involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in the synthesis of complex organic molecules and in medicinal chemistry for drug development .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-isothiocyanatopyridine: A closely related compound with similar reactivity.
5-Bromo-1H-indole-3-carboxylate: Another brominated heterocycle with distinct biological activities.
Uniqueness: 5-Bromo-2-isothiocyanatopyridine is unique due to its dual functional groups (bromine and isothiocyanate) which provide a versatile platform for further chemical modifications. This dual functionality is not commonly found in other similar compounds, making it particularly valuable in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
52648-27-8 |
|---|---|
Molekularformel |
C6H3BrN2S |
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
5-bromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H |
InChI-Schlüssel |
ZXJWGUAGRQNMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



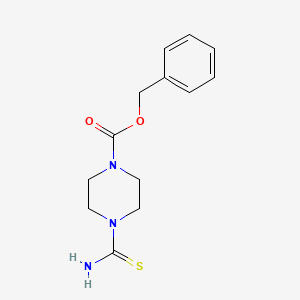


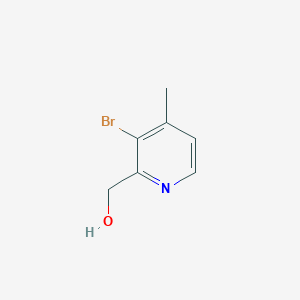
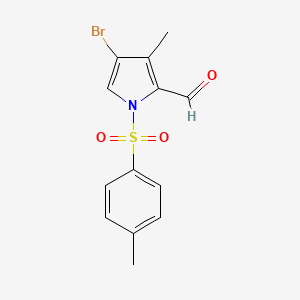
![2-[(2-AMINOETHYL)SULFANYL]PYRIMIDINE](/img/structure/B8752382.png)
![(4-(1-(2-Cyano-1-cyclopentylethyl)-1h-pyrazol-4-yl)-7h-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B8752385.png)
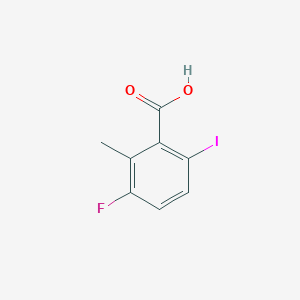

![2,7-Diazaspiro[4.4]nonane-1,3,8-trione, 2-ethyl-7-(phenylmethyl)-](/img/structure/B8752402.png)
